己内酯丙烯酸酯

描述

Caprolactone acrylate, also known as Hydroxyethylcaprolactone Acrylate (HECLA), is an ester of Acrylic acid and is used as a raw material component in the synthesis of polymers . It is a caprolactone modified version of Hydroxyethyl Acrylate (HEA), by incorporating an average of 2.8 moles of caprolactone per mole of Hydroxyethyl Acrylate (HEA) . It forms homopolymers and copolymers and is a very useful feedstock for chemical syntheses .

Synthesis Analysis

The synthesis of Caprolactone acrylate involves a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone and reversible addition-fragmentation chain transfer (RAFT) polymerization of tert-butylloxycarbonyl (Boc)-alanine/Boc-leucine based acrylate monomers .Molecular Structure Analysis

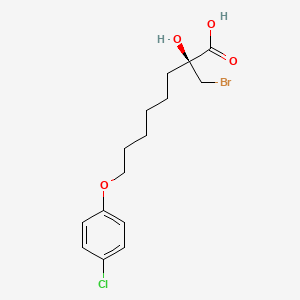

The molecular formula of Caprolactone acrylate is C21,8H36O8,6 . The structure of Caprolactone acrylate is related to the Tg of the Placcel® acrylate (FA series) and methacrylate (FM series) oligomers and the moles of caprolactone added per molecule .Chemical Reactions Analysis

Caprolactone acrylate readily undergoes addition reactions with a wide variety of organic and inorganic compounds . The primary hydroxyl moiety reacts particularly well with conventional melamine-formaldehyde crosslinking agents and multi-functional isocyanates .Physical And Chemical Properties Analysis

Caprolactone acrylate is a clear, colorless to pale yellow liquid with a density at 25 °C of 1.09 g/cm3 and a flash point greater than 120 °C . It has a saponification value of min. 203 mg KOH/g and a hydroxyl value of 163.7 ± 5 mg KOH/g .科学研究应用

生物医学和组织工程应用:聚(ε-己内酯)(PCL)经丙烯酸和胶原修饰后,由于其生物相容性和缓慢降解速率,已被用于医疗器械和组织工程。表面修饰改善了细胞附着和增殖,使其成为膜组织工程应用的理想选择 (Cheng & Teoh, 2004)。

具有可控性能的聚合物:4-(丙烯酰氧基)-ε-己内酯可以通过原子转移自由基聚合(ATRP)和环氧开启聚合(ROP)进行可控聚合。这个过程产生具有己内酯功能的聚丙烯酸酯,提供了控制的分子量和窄的聚分散度,适用于可降解材料 (Mecerreyes et al., 2000)。

纳米复合材料:壳聚糖晶须和聚(己内酯)的纳米复合材料已经开发出来,显示出增强的热性能和机械性能。壳聚糖晶须形成了一个刚性网络,提供了材料的热稳定性,适用于需要高纵横比和机械强度的应用 (Morin & Dufresne, 2002)。

可交联、形状记忆聚酯:具有聚(D,L-乳酸)/聚(ε-己内酯)骨架的丙烯酸酯端基脲基聚合物前体已经合成。这些聚合物表现出优异的形状记忆性能,并且具有生物相容性,适用于数字光处理等添加制造技术,对于组织工程非常重要 (Delaey et al., 2023)。

用于医疗3D打印的光聚合物:由于其可降解性,聚己内酯丙烯酸酯已经被开发用于医疗3D打印和组织工程。这些丙烯酸酯可以通过可见光光聚合成固体结构,使其适用于软组织工程 (Tzeng et al., 2018)。

半可降解材料:聚(乙基丙烯酸酯)和聚(ε-己内酯)的半互穿网络对成纤维细胞和脂肪组织来源的干细胞表现出优异的生物性能。这使它们适用于需要部分降解后仍需要永久支撑骨架的应用,如心脏再生贴片或腹壁网格 (Picazo et al., 2015)。

作用机制

The mechanism of action of Caprolactone acrylate involves the formation of homopolymers and copolymers. It can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .

安全和危害

未来方向

Caprolactone acrylate has been used in various applications such as automotive, coil, plastic and elastomer protective coatings, cementitious coatings, powder coatings, adhesives, UV cure and graphic arts . It offers distinct advantages in UV/EB cured systems including their inherently low viscosities . Future research may focus on harnessing the full potential of this technology in the fashion and textile industry .

属性

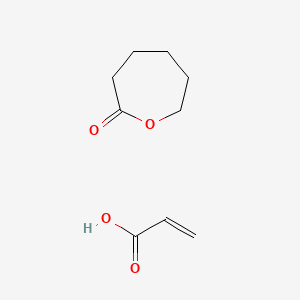

IUPAC Name |

oxepan-2-one;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFODFPMOHAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88651-86-9, 210543-78-5 | |

| Record name | 2-Oxepanone, homopolymer, 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caprolactone acrylate | |

CAS RN |

110489-05-9 | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B562185.png)

![(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B562197.png)

![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)